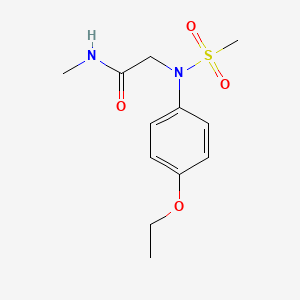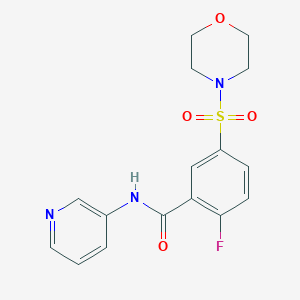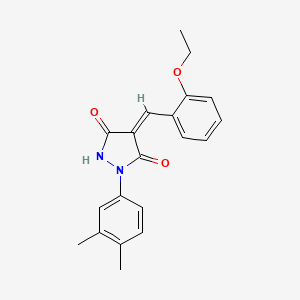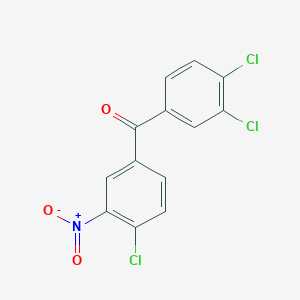
1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione, also known as CPP, is a chemical compound that belongs to the class of chalcones. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CPP is a yellow crystalline solid that is insoluble in water but soluble in organic solvents like ethanol and chloroform.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione has been evaluated for its ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating the activity of various enzymes and signaling pathways in the body. For example, 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione has been shown to exert a wide range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione has been shown to possess anticancer properties, making it a potential candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione is its relatively simple synthesis method, which makes it readily available for research purposes. Additionally, 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione has been shown to possess a wide range of biological activities, making it a versatile compound for studying various disease states. However, one limitation of 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione is its poor solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione. One area of interest is the development of new 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione derivatives with improved solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione and its potential applications in the treatment of various diseases. Finally, more research is needed to evaluate the safety and toxicity of 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione in vivo, which is essential for its eventual use in clinical settings.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione involves the condensation reaction between 4-chloroacetophenone and benzaldehyde in the presence of a base catalyst. The reaction yields 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione as a yellow crystalline solid with a melting point of 114-116°C. The purity of the compound can be confirmed using spectroscopic techniques like NMR and IR.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-5-phenylpentane-1,3,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c18-14-8-6-13(7-9-14)17(21)11-15(19)10-16(20)12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIALBZHOOYCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5872715.png)
![N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide](/img/structure/B5872722.png)

![methyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5872742.png)


![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5872757.png)
![({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5872768.png)

![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5872779.png)
![1-[(3-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5872784.png)

![N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5872800.png)
